

Sesquicillin A: A Fungal Metabolite with Anticancer Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sesquicillin A

Cat. No.: B10820600

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A is a fungal-derived sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities, including insecticidal and potent anticancer properties. Isolated from the fungus *Albophoma* sp. FKI-1778, this complex natural product exhibits a unique chemical architecture that underpins its diverse functionalities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Sesquicillin A**. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its spectroscopic data. Furthermore, this document elucidates the current understanding of **Sesquicillin A**'s mechanism of action, particularly its role in inducing G1 phase cell cycle arrest in cancer cells and its potential as a glucocorticoid receptor antagonist.

Chemical Structure and Physicochemical Properties

Sesquicillin A is a complex sesquiterpenoid with the molecular formula $C_{29}H_{42}O_5$, corresponding to a molecular weight of 470.6 g/mol ^[1] Its intricate structure features a pyranoditerpene skeleton ^[2]

Table 1: Physicochemical Properties of **Sesquicillin A**

Property	Value	Reference
Molecular Formula	C ₂₉ H ₄₂ O ₅	[1]
Molecular Weight	470.6 g/mol	[1]
IUPAC Name	[5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate	[1]
CAS Number	51103-58-3	
Synonyms	Sesquicillin, BCA10358, BS-1588	[1]
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol	

Spectroscopic Data

The structural elucidation of **Sesquicillin A** was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **Sesquicillin A** displays 29 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide key insights into the carbon skeleton and the presence of various functional groups.

Table 2: ¹³C NMR Chemical Shift Data for **Sesquicillin A**

Carbon No.	Chemical Shift (δ) ppm
1	169.7
2	163.7
3	157.9
4	118.2
5	115.8
6	100.8
7	74.3
8	54.3
9	50.1
10	41.5
11	39.8
12	37.1
13	36.8
14	34.0
15	31.9
16	29.7
17	26.8
18	25.7
19	24.5
20	22.6
21	21.4
22	18.2
23	17.9

24	16.2
25	14.1
26	12.0
27	11.8
28	9.2
29	8.8

(Data sourced from Uchida et al., 2005 and presented in a compiled format)

¹H NMR, Mass Spectrometry, and Infrared Spectroscopy

Detailed ¹H NMR data, including chemical shifts and coupling constants, are crucial for the complete structural assignment of **Sesquicillin A**. While the primary literature confirms the use of extensive NMR experiments, including ¹H-¹H COSY, HMBC, and NOESY, for structure elucidation, a publicly accessible tabulated list of these values is not readily available.[3] Similarly, specific fragmentation patterns from mass spectrometry and characteristic absorption bands from infrared spectroscopy have been used in its characterization but are not detailed in the available literature.

Biological Activities and Mechanism of Action

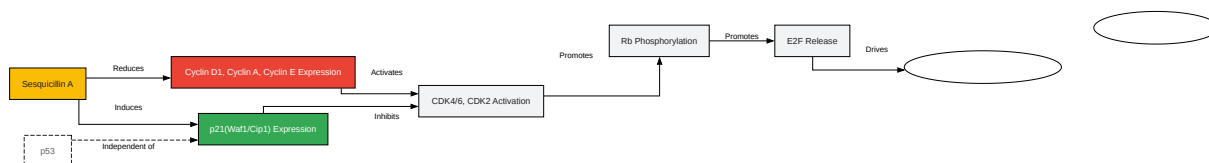
Sesquicillin A has demonstrated a range of biological activities, with its anticancer effects being the most prominent.

Table 3: Summary of Biological Activities of **Sesquicillin A**

Activity	Model System	Quantitative Data	Reference
Insecticidal	Brine shrimp (<i>Artemia salina</i>)	MIC = 6.25 µg/ml	
Cytotoxicity	Jurkat cells	IC ₅₀ = 34 µM	
Proliferation Inhibition	MCF-7 breast cancer cells	Effective at 20 µg/ml	
Cell Cycle Arrest	MCF-7 breast cancer cells	Induces G1 phase arrest	
Glucocorticoid Antagonism	-	Inhibitor of glucocorticoid-mediated signal transduction	

G1 Phase Cell Cycle Arrest in Cancer Cells

A key mechanism of **Sesquicillin A**'s anticancer activity is its ability to induce cell cycle arrest at the G1 phase. In human breast cancer cells (MCF-7), **Sesquicillin A** treatment leads to a significant reduction in the expression of G1 phase-related cyclin proteins, including cyclin D1, cyclin A, and cyclin E. Concurrently, it induces the expression of the cyclin-dependent kinase (CDK) inhibitor protein, p21(Waf1/Cip1). Notably, this induction of p21 and subsequent G1 arrest occurs independently of the tumor suppressor protein p53.

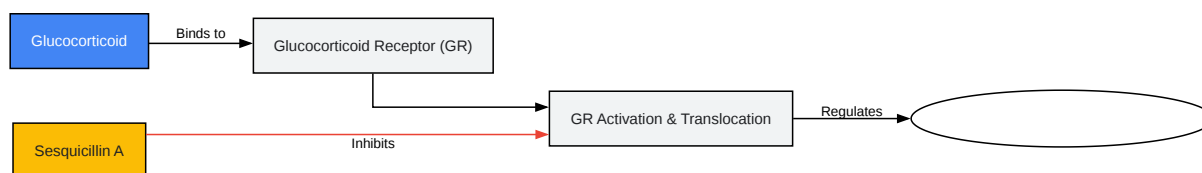


[Click to download full resolution via product page](#)

Sesquicillin A induced G1 phase arrest pathway.

Glucocorticoid Receptor Antagonism

Sesquicillin A has also been identified as an inhibitor of glucocorticoid-mediated signal transduction. This suggests a potential interaction with the glucocorticoid receptor (GR), which could have implications for its use in inflammatory diseases and certain types of cancers where GR signaling is implicated. The precise mechanism of this antagonism is an area for further investigation.



[Click to download full resolution via product page](#)

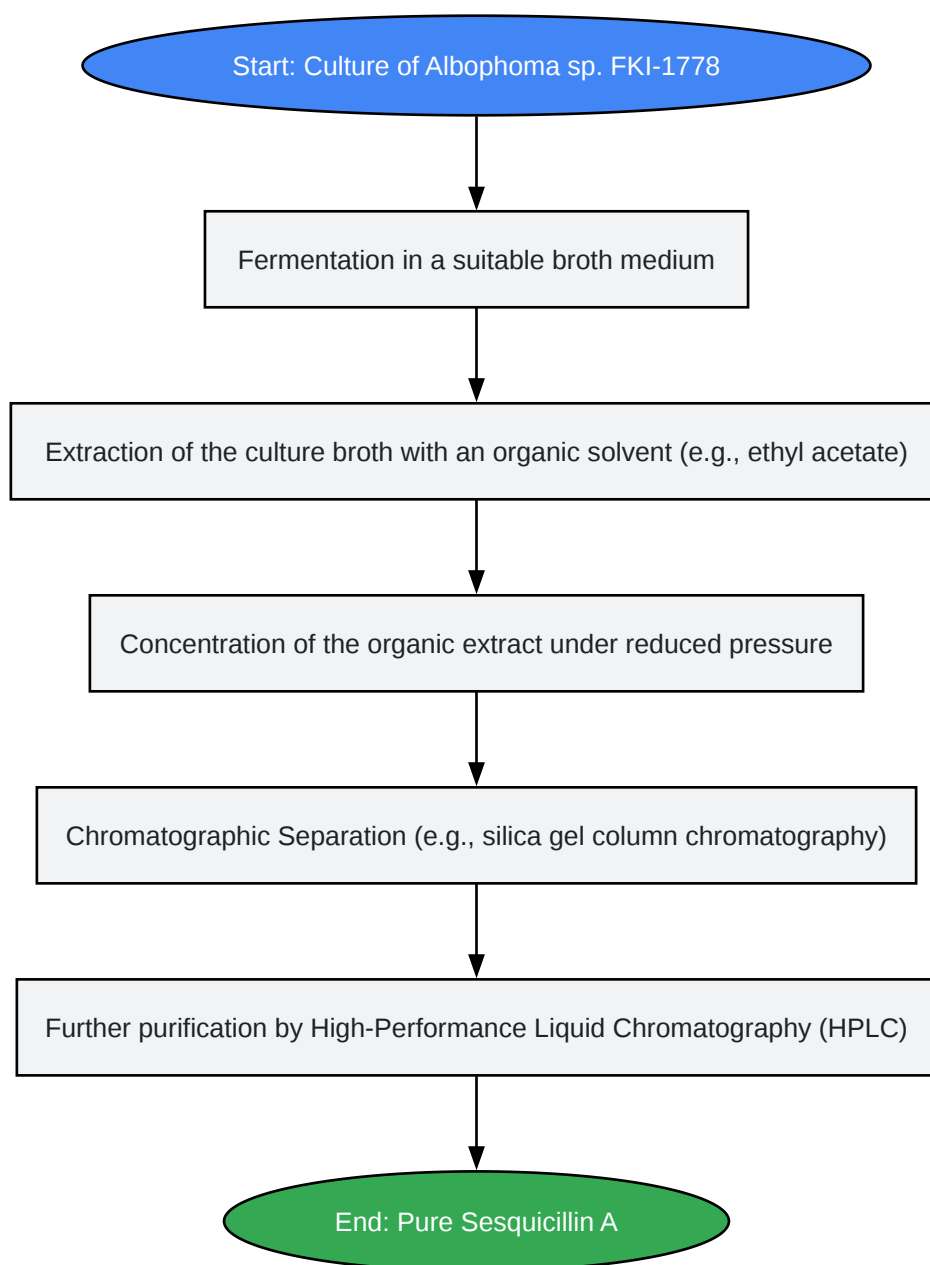
Proposed mechanism of GR antagonism by **Sesquicillin A**.

Experimental Protocols

The following are generalized protocols for key experiments related to the study of **Sesquicillin A**, based on standard methodologies in the field.

Isolation of Sesquicillin A from Albophoma sp. FKI-1778

This protocol outlines a general workflow for the extraction and purification of **Sesquicillin A** from a fungal culture.



[Click to download full resolution via product page](#)

General workflow for the isolation of **Sesquicillin A**.

Methodology:

- Fermentation: Albophoma sp. FKI-1778 is cultured in a suitable liquid medium under optimal growth conditions to promote the production of secondary metabolites.

- **Extraction:** The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
- **Concentration:** The organic extract is concentrated in vacuo to yield a crude extract.
- **Chromatography:** The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents of increasing polarity to separate the components. Fractions are collected and analyzed by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Sesquicillin A** are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay in Jurkat Cells (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of **Sesquicillin A** on the Jurkat cell line.

Methodology:

- **Cell Culture:** Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 1×10^4 cells per well.
- **Treatment:** **Sesquicillin A** is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.
- **MTT Addition:** After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Cell Cycle Analysis in MCF-7 Cells

This protocol details the procedure for analyzing the effect of **Sesquicillin A** on the cell cycle distribution of MCF-7 cells.

Methodology:

- **Cell Culture and Treatment:** MCF-7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and treated with **Sesquicillin A** at the desired concentration for a specific time.
- **Cell Harvesting:** Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.
- **Fixation:** The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
- **Staining:** The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Conclusion and Future Directions

Sesquicillin A is a promising natural product with significant potential for development as an anticancer agent. Its ability to induce p53-independent G1 phase cell cycle arrest presents a valuable therapeutic strategy, particularly for cancers with mutated or non-functional p53. The discovery of its glucocorticoid receptor antagonist activity opens up new avenues for research into its potential applications in other diseases. Further studies are warranted to fully elucidate its molecular targets and to optimize its structure for improved efficacy and reduced toxicity.

The development of a total synthesis route for **Sesquicillin A** would also be highly beneficial for generating analogs and advancing preclinical and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sesquicillin A: A Fungal Metabolite with Anticancer Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820600#chemical-structure-and-properties-of-sesquicillin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com